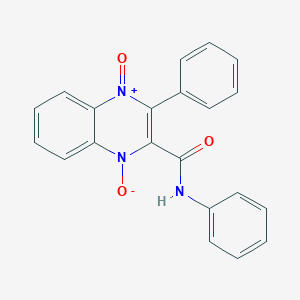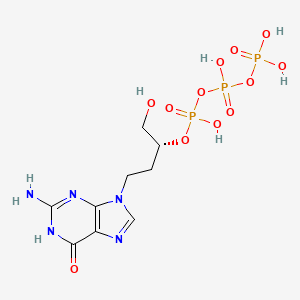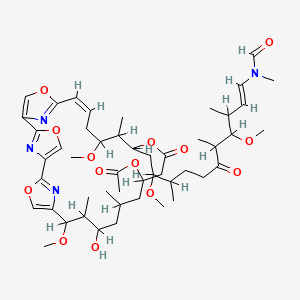
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The structure of this compound includes a quinoxaline ring fused with a benzene ring and two oxygen atoms attached to the nitrogen atoms, forming a 1,4-dioxide configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by oxidation. One common method is the reaction of o-phenylenediamine with benzil in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction is usually carried out in an organic solvent like ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the N-oxide groups back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, amines, and substituted quinoxalines .
Wissenschaftliche Forschungsanwendungen
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to induce DNA damage.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This leads to DNA damage and apoptosis in cancer cells. The compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N-Ethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
- N,N-Diethyl-3-methyl-2-quinoxalinecarboxamide 1,4-dioxide
Uniqueness
2-Quinoxalinecarboxamide, N,3-diphenyl-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to generate ROS and induce DNA damage makes it a promising candidate for anticancer research .
Eigenschaften
CAS-Nummer |
104705-39-7 |
|---|---|
Molekularformel |
C21H15N3O3 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
1-oxido-4-oxo-N,3-diphenylquinoxalin-4-ium-2-carboxamide |
InChI |
InChI=1S/C21H15N3O3/c25-21(22-16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)23(26)17-13-7-8-14-18(17)24(20)27/h1-14H,(H,22,25) |
InChI-Schlüssel |
NBJTZENJEARXCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3[N+]2=O)[O-])C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)


![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)

![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)

![9-Borabicyclo[3.3.1]nonane-9-undecanoic acid, methyl ester](/img/structure/B14340592.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)

